molecular formula C18H16FN3O4S2 B12207728 2-ethoxy-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

2-ethoxy-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B12207728
M. Wt: 421.5 g/mol
InChI Key: LUVUBSVQEYSDLZ-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-thiadiazole derivative characterized by a 2-ethoxybenzamide moiety and a 2-fluorobenzyl sulfonyl group at positions 2 and 5 of the thiadiazole ring, respectively. The (2Z)-ylidene configuration ensures planarity, which is critical for interactions with biological targets such as dihydrofolate reductase (DHFR) . The 2-fluorobenzyl sulfonyl group enhances electrophilicity and may improve binding affinity to enzymes, while the ethoxy substituent on the benzamide could modulate solubility and pharmacokinetic properties.

Properties

Molecular Formula

C18H16FN3O4S2

Molecular Weight

421.5 g/mol

IUPAC Name

2-ethoxy-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H16FN3O4S2/c1-2-26-15-10-6-4-8-13(15)16(23)20-17-21-22-18(27-17)28(24,25)11-12-7-3-5-9-14(12)19/h3-10H,2,11H2,1H3,(H,20,21,23)

InChI Key

LUVUBSVQEYSDLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multiple steps, including the formation of the thiadiazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of Thiadiazole Ring: This step often involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Introduction of Ethoxy and Fluorobenzylsulfonyl Groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like ethyl iodide and fluorobenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzamide and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like ethyl iodide and fluorobenzyl chloride in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiadiazole moieties exhibit antimicrobial properties. Studies have shown that derivatives similar to 2-ethoxy-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cellular processes such as protein synthesis or cell wall integrity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a potential candidate for treating conditions characterized by chronic inflammation .

Anticancer Activity

Emerging research has highlighted the anticancer potential of thiadiazole derivatives. Compounds structurally related to 2-ethoxy-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include induction of apoptosis and inhibition of tumor cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to 2-ethoxy-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide exhibited significant inhibitory effects on bacterial growth.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing the anti-inflammatory effects of thiadiazole derivatives, compounds were tested in lipopolysaccharide-stimulated macrophages. The results showed a marked reduction in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting that these compounds could modulate inflammatory responses effectively.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Comparison of Melting Points and Key Substituents

Compound Name / ID Substituents Melting Point (°C) Reference
Target Compound 2-ethoxybenzamide, 2-fluorobenzyl sulfonyl Not reported -
N-(5-isoxazol-5-yl-3-phenyl-3H-thiadiazol-2-ylidene)-benzamide (6) Isoxazole, phenyl 160
8a () Acetylpyridinyl, phenyl 290
11f () Thiophene-2-carbonyl, chromen-2-one 240–242
4g () 3-Methylphenyl, dimethylamino-acryloyl 200

The target compound’s 2-fluorobenzyl sulfonyl group is expected to increase mp compared to non-sulfonylated analogues (e.g., compound 6) but likely lower than highly crystalline derivatives like 8a.

Spectral Characteristics

Infrared (IR) Spectroscopy :

  • The target compound’s benzamide C=O stretch should appear near 1605–1682 cm⁻¹, consistent with compounds 6 and 8a .
  • The sulfonyl (S=O) group will exhibit stretches at 1247–1255 cm⁻¹, as observed in sulfonamide derivatives in .

NMR Spectroscopy :

  • The 2-fluorobenzyl protons should resonate as a multiplet near δ 7.3–7.7 ppm, similar to fluorinated aryl signals in .
  • The ethoxy group’s CH₂ and CH₃ protons would appear as a quartet (δ ~4.0 ppm) and triplet (δ ~1.3 ppm), respectively, as seen in ethyl esters in .

Key Differentiators

  • Fluorine Substituent: The 2-fluorobenzyl group enhances electronegativity and metabolic stability compared to non-halogenated analogues (e.g., compound 6) .
  • Ethoxy vs. Methoxy : The ethoxybenzamide may offer better lipophilicity than methoxy derivatives (e.g., compound 2h in ) .

Biological Activity

2-Ethoxy-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide (CAS Number: 895841-81-3) is a novel compound that has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-ethoxy-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is C18H16FN3O4S2C_{18}H_{16}FN_{3}O_{4}S_{2}, with a molecular weight of 421.5 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.

Thiadiazole derivatives have been studied extensively for their interactions with various biological targets. The compound's mechanism primarily involves:

  • Adenosine Receptor Modulation : Thiadiazole derivatives have shown potential as adenosine receptor antagonists. Research indicates that modifications in the thiadiazole structure can significantly influence receptor affinity and selectivity .
  • Kinase Inhibition : Similar compounds have demonstrated inhibitory effects on receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. For instance, compounds with similar scaffolds have exhibited IC50 values in the nanomolar range against various kinases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Inhibitory Effects on Tumor Cells : Compounds related to thiadiazoles have been shown to inhibit cancer cell proliferation in vitro. For example, certain derivatives exhibited significant inhibition against breast cancer cell lines (MCF-7) with IC50 values ranging from 0.08 µM to 0.19 µM against specific kinases involved in tumor growth .

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties:

  • Broad-Spectrum Activity : Compounds within this class have displayed activity against a range of pathogens, including bacteria and fungi. The structural modifications in these compounds contribute to their enhanced efficacy against resistant strains .

Study 1: Adenosine Receptor Affinity

A study investigating the structure-affinity relationships of thiadiazole derivatives found that certain modifications led to increased binding affinities at adenosine A(1) and A(3) receptors. The most potent compound showed a K(i) value of 7 nM at the A(1) receptor, indicating its potential as a therapeutic agent targeting adenosine-mediated pathways .

Study 2: Anticancer Efficacy

In another study focusing on anticancer activity, several thiadiazole derivatives were synthesized and tested against multiple cancer cell lines. The results demonstrated that specific structural features significantly enhanced their inhibitory effects on cell proliferation and induced apoptosis in cancer cells .

Summary of Biological Activities

Activity TypeDescriptionKey Findings
AnticancerInhibitory effects on cancer cell proliferationIC50 values between 0.08 µM and 0.19 µM
AntimicrobialBroad-spectrum activity against pathogensEffective against resistant strains
Adenosine Receptor ModulationPotential antagonists for adenosine receptorsK(i) value of 7 nM at A(1) receptor

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